molecular formula C17H13NO2 B15374485 1H-Pyrrole-3-carboxylicacid, 2,5-diphenyl- CAS No. 93325-15-6

1H-Pyrrole-3-carboxylicacid, 2,5-diphenyl-

Cat. No.: B15374485
CAS No.: 93325-15-6
M. Wt: 263.29 g/mol
InChI Key: YBULYYSLLPSKDU-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxylicacid, 2,5-diphenyl- is a pyrrole derivative characterized by a carboxylic acid group at the 3-position and phenyl substituents at the 2- and 5-positions. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science.

Properties

CAS No.

93325-15-6

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

2,5-diphenyl-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C17H13NO2/c19-17(20)14-11-15(12-7-3-1-4-8-12)18-16(14)13-9-5-2-6-10-13/h1-11,18H,(H,19,20)

InChI Key

YBULYYSLLPSKDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs differ in substituents at the pyrrole core, influencing their physicochemical properties and applications:

Table 1: Structural Comparison of Pyrrole-3-carboxylic Acid Derivatives
Compound Name Substituents CAS Number Molecular Weight Key Applications/Properties Reference
1H-Pyrrole-3-carboxylicacid, 2,5-diphenyl- 2,5-diphenyl N/A ~305.3 (est.) Synthetic intermediate (hypothetical) -
2,5-Dimethyl-1H-pyrrole-3-carboxylic acid 2,5-dimethyl 57338-76-8 153.15 Intermediate in drug synthesis
4-Bromo-2,5-dimethylpyrrole-3-carboxylic acid 4-bromo, 2,5-dimethyl 175276-47-8 218.05 Potential halogen-mediated reactivity
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid 4-chlorophenyl, 2,5-dimethyl N/A 279.74 Agrochemical/pharmaceutical intermediate
2,5-DiMethyl-1-(pyridin-4-ylMethyl)-1H-pyrrole-3-carboxylic acid 2,5-dimethyl, pyridinylmethyl 306936-15-2 260.30 Enhanced solubility for drug delivery

Physicochemical Properties

  • Polarity and Solubility : The 2,5-diphenyl substituents in the target compound likely reduce polarity compared to methyl or halogenated analogs, decreasing aqueous solubility but improving lipid membrane permeability .
  • Acidity : Electron-withdrawing groups (e.g., bromo in 4-bromo-2,5-dimethylpyrrole-3-carboxylic acid) increase carboxylic acid acidity (pKa ~5.05), whereas electron-donating groups (e.g., methoxy in pyrrolopyridine analogs) reduce it .

Key Research Findings

Substituent Effects on Reactivity : Halogen atoms (e.g., bromo) increase electrophilic reactivity, enabling regioselective modifications .

Cytotoxicity Profiles : Methyl and phenyl-substituted derivatives exhibit minimal cytotoxicity up to 100 μM, supporting their use in biological applications .

Synthetic Challenges : Bulky substituents (e.g., diphenyl) may hinder crystallization, complicating purification compared to smaller analogs like 2,5-dimethyl derivatives .

Q & A

Q. Critical Parameters :

  • Temperature control (80–120°C) to avoid decarboxylation.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:
Combined spectroscopic and analytical techniques are employed:

  • NMR :
    • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), pyrrolic NH (δ 10.5–11.2 ppm), and carboxylic acid protons (δ 12–13 ppm, if free) .
    • ¹³C NMR : Carboxylic acid carbon (δ ~170 ppm), pyrrole ring carbons (δ 110–140 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak (e.g., m/z 291 for C₁₇H₁₃NO₂) and fragmentation patterns confirm the backbone .
  • Elemental Analysis : Matches calculated values for C, H, N (e.g., C: 70.09%, H: 4.50%, N: 4.81%) .

Advanced: How can reactivity discrepancies arise during derivatization of the carboxylic acid group?

Methodological Answer:
Contradictions in reactivity (e.g., esterification vs. amidation yields) stem from:

  • Steric Hindrance : Bulky 2,5-diphenyl groups reduce nucleophilic attack on the carboxylic acid. Use of DCC/DMAP for activation improves amidation efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions (e.g., decarboxylation at >100°C). Kinetic studies (TLC monitoring) are advised .

Case Study : Ethyl ester formation (via Fischer esterification) achieves 80% yield in ethanol/H₂SO₄, while amidation with benzylamine under similar conditions yields only 45% .

Advanced: What strategies enhance the compound’s bioactivity for pharmacological applications?

Methodological Answer:

  • Functional Group Modifications :
    • Esterification : Improves cell permeability (e.g., ethyl ester derivatives show 2× higher cytotoxicity in HeLa cells) .
    • Metal Complexation : Coordination with Cu(II) or Zn(II) enhances antimicrobial activity (MIC: 8–16 µg/mL against S. aureus) .
  • SAR Studies : Introducing electron-withdrawing groups (e.g., -NO₂) at the phenyl rings increases binding affinity to kinase targets (IC₅₀: 0.2–1.5 µM) .

Safety Protocol : Use PPE (gloves, goggles) and fume hoods due to potential irritancy .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking :
    • Input SMILES: C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=C3)C(=O)O (from ) .
    • Software: AutoDock Vina for binding energy calculations (ΔG ≤ -8 kcal/mol suggests strong inhibition) .
  • DFT Studies :
    • Optimize geometry at B3LYP/6-31G* level to assess electron density (carboxylic acid as H-bond donor) .

Validation : Compare docking results with experimental IC₅₀ values to refine models .

Advanced: How to resolve contradictions in catalytic efficiency across synthetic methods?

Methodological Answer:

  • Kinetic Profiling : Monitor reaction progress (e.g., via in-situ IR) to identify rate-limiting steps. For Pd-catalyzed methods, ligand choice (e.g., XPhos vs. SPhos) impacts turnover frequency (TOF: 5–20 h⁻¹) .
  • Byproduct Analysis : GC-MS identifies competing pathways (e.g., homocoupling of aryl boronic acids reducing yield) .

Optimization : Use DoE (Design of Experiments) to balance temperature, catalyst loading, and solvent polarity .

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